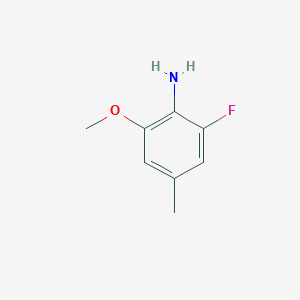

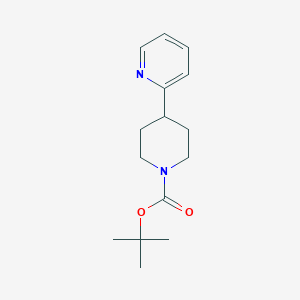

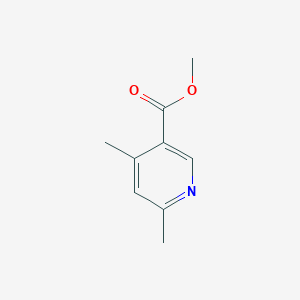

Methyl 4,6-dimethylnicotinate

説明

Methyl 4,6-dimethylnicotinate (4,6-DMN) is a synthetic organic compound that belongs to the family of nicotinates. It has a wide range of applications in organic chemistry and biochemistry, including synthesis, research, and drug development. 4,6-DMN is an important intermediate in the synthesis of various pharmaceuticals, pesticides, and other chemicals. In addition, 4,6-DMN has been used in the development of various bio-molecules, such as proteins, peptides, and nucleic acids.

科学的研究の応用

1. Application in Biological Effects and Epigenetic Landscape Studies

Methyl 4,6-dimethylnicotinate, along with similar compounds, has been utilized in studies exploring the biological effects of dimethyl sulfoxide (DMSO) on cellular processes and the epigenetic landscape. For instance, Verheijen et al. (2019) demonstrated that DMSO can cause drastic changes in human cellular processes and significantly alter the epigenetic landscape, including DNA methylation profiles in vitro (Verheijen et al., 2019).

2. Use in Protein Modification Studies

In protein modification studies, methyl and dimethyl substituted nicotinoylating agents, such as 2,6-dimethylnicotinic acid, have been used for derivatization of protein N-terminals. Tsumoto et al. (2003) utilized these agents to achieve quantitative modification of the N-terminal of proteins, demonstrating the usefulness of such compounds in biochemical research (Tsumoto et al., 2003).

3. Catalysis and Chemical Reactions

Methyl 4,6-dimethylnicotinate-related compounds have also found applications in catalysis and chemical reactions. Güleç et al. (2017) studied the methylation kinetics of naphthalene over Fe/ZSM-5 zeolite catalysts, revealing insights into the mechanisms and rates of chemical reactions involving methyl-substituted compounds (Güleç et al., 2017).

4. Application in Polymer Chemistry

In the field of polymer chemistry, Gunathilake et al. (2013) synthesized novel semiconducting polymers using 4,6-dimethylpyrimidines, which can be easily deprotonated to form resonance stabilized carbanions, useful for aldol condensation reactions (Gunathilake et al., 2013).

5. Study of Steric and Electronic Effects

Steric and electronic effects of methyl substituents have been investigated using compounds like N-Benzyl-1, 4-dihydronicotinamides with methyl substituents. Takeda et al. (1987) explored these effects based on ultraviolet spectra and redox potential data (Takeda et al., 1987).

作用機序

Target of Action

Methyl 4,6-dimethylnicotinate is a derivative of nicotinic acid, also known as niacin or vitamin B3 As a derivative of niacin, it may interact with the same targets as niacin, which include g protein-coupled receptors involved in cellular signaling .

Mode of Action

Niacin and its derivatives are thought to promote the release of prostaglandin D2, which acts locally due to its short half-life . This interaction leads to peripheral vasodilation, enhancing local blood flow at the site of application .

Biochemical Pathways

Niacin and its derivatives are precursors to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (NAD), its reduced form NADH, its phosphate parent NADP, and the reduced form NADPH . These molecules play crucial roles in various biochemical reactions, including those involved in energy production and DNA repair .

Result of Action

Based on its potential mode of action, it may enhance local blood flow at the site of application through peripheral vasodilation .

特性

IUPAC Name |

methyl 4,6-dimethylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6-4-7(2)10-5-8(6)9(11)12-3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKPZKJCXLVXCRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20508851 | |

| Record name | Methyl 4,6-dimethylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20508851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4,6-dimethylnicotinate | |

CAS RN |

69971-44-4 | |

| Record name | Methyl 4,6-dimethylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20508851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。